N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide
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Overview
Description
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide is a heterocyclic compound that features an imidazoquinoline core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazoquinoline structure is known for its biological activity, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzamide with glyoxal in the presence of an acid catalyst, followed by acetylation to introduce the acetamide group. The reaction conditions often require refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized imidazoquinolines.
Scientific Research Applications
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-b]pyridazines
- Quinoline derivatives
Uniqueness
N-(2-Oxo-2,3-dihydro-1H-imidazo[4,5-b]quinolin-7-yl)acetamide is unique due to its specific imidazoquinoline structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may offer enhanced potency or selectivity in certain applications .
Properties
CAS No. |
113259-61-3 |
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Molecular Formula |
C12H10N4O2 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
N-(2-oxo-1,3-dihydroimidazo[4,5-b]quinolin-7-yl)acetamide |
InChI |
InChI=1S/C12H10N4O2/c1-6(17)13-8-2-3-9-7(4-8)5-10-11(14-9)16-12(18)15-10/h2-5H,1H3,(H,13,17)(H2,14,15,16,18) |
InChI Key |
RUBPLMBJOLMTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC3=C(NC(=O)N3)N=C2C=C1 |
Origin of Product |
United States |
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